molecular formula C13H21ClN4O B1424837 N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride CAS No. 1220029-06-0

N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride

Cat. No.: B1424837
CAS No.: 1220029-06-0
M. Wt: 284.78 g/mol
InChI Key: CINJGWJQIUUGHT-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride” is a chemical compound. It is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . This class of compounds has been studied for their potential as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate amines with 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in the presence of triethylamine (TEA). The mixture is refluxed for several hours, and then the solvent is evaporated under reduced pressure .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core . The exact structure would depend on the positions and nature of the substituents on this core.

Scientific Research Applications

Mycobacterium tuberculosis Inhibition

  • The derivatives of this compound have been synthesized and evaluated for their inhibition of Mycobacterium tuberculosis pantothenate synthetase. Notably, certain derivatives showed significant activity against Mycobacterium tuberculosis, demonstrating potential as novel inhibitors (Samala et al., 2013).

Antimicrobial Activities

  • Synthesized compounds based on 4,5,6,7-tetrahydrobenzothiophene moiety, related to the given chemical structure, have exhibited promising antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Gouda et al., 2010).

Heterocyclic Analogues of Histamine

  • Studies have developed synthetic methods to prepare 1,5-disubstituted 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as heterocyclic histamine analogues. These compounds may have applications in neuropharmacology and other areas of medicinal chemistry (Žerovnik et al., 2010).

Potential Neuropathic Pain Treatment

  • Certain tetrahydropyrido-pyrazoles derived from this chemical structure have been identified as potent inhibitors with potential applications in treating neuropathic pain. This includes inhibitory effects on tumor necrosis factor-alpha and cannabinoid receptor subtype 1 (Yogeeswari et al., 2013).

Synthesis of Novel Pyrazolo[1,5-a]Pyrimidines

  • A concise synthetic strategy for dicarboxamide functionalized novel pyrazolo[1,5-a]pyrimidines has been developed. These compounds could have applications in various fields, including pharmaceuticals (Patel et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride” is not provided, similar compounds have been found to inhibit EGFR, suggesting a potential role in cancer treatment .

Properties

IUPAC Name

N-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c18-13(15-9-4-2-1-3-5-9)12-10-8-14-7-6-11(10)16-17-12;/h9,14H,1-8H2,(H,15,18)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJGWJQIUUGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride
Reactant of Route 3
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride

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